molecular formula C12H9ClO B1613123 2'-Chloro[1,1'-biphenyl]-3-ol CAS No. 149950-34-5

2'-Chloro[1,1'-biphenyl]-3-ol

Cat. No. B1613123
M. Wt: 204.65 g/mol
InChI Key: YQFPFQICZVMDML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2’-Chloro[1,1’-biphenyl]-3-ol is C12H9Cl . The molecular weight is 188.65 g/mol . The IUPAC name is 1-chloro-2-phenylbenzene . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has shown broad substrate scope and successful application to pharmaceuticals containing a chloro group. These arylated products can be transformed into triphenylene derivatives (Kinoshita et al., 2023).
  • Studies on biphenyl-2-ols have demonstrated regioselective mono- and diarylation reactions, producing various derivatives through treatment with aryl iodides in the presence of a palladium catalyst (Satoh et al., 1998).
  • Novel synthesis methods for 2,2'-biphenols have been developed, involving Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols (Duan et al., 2016).

Environmental Applications

  • Biphenyl dioxygenases, involved in the transformation of chlorinated biphenyls derived from hydroxylation, play a significant role in mitigating the risks posed by chlorinated hydroxybiphenyls, which have estrogenic, immunosuppressive, and carcinogenic activities (Furukawa et al., 2004).
  • The TiO2 photocatalytic degradation of 2-chlorobiphenyl in water has been investigated, revealing that the degradation of such compounds in aqueous solutions involves the formation of various intermediates, ultimately leading to the breakdown into CO2 and HCl (Hong et al., 1998).

Analytical Chemistry

  • A chromatographic method has been developed for the determination of biphenyl-2-ol (BPh) and other substances in surface water, demonstrating the capabilities of high-performance liquid chromatography in environmental analysis (Baranowska & Wojciechowska, 2012).
  • A sensitive spectrofluorimetric method has been described for determining (1,1′-biphenyl)-2-ol residues in water, showing improved sensitivity compared to other methods (Vílchez et al., 1993).

Safety And Hazards

2’-Chloro[1,1’-biphenyl]-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-(2-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFPFQICZVMDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622078
Record name 2'-Chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)phenol

CAS RN

149950-34-5
Record name 2'-Chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chen, K Wang, Y Yang, X Huang, X Dai… - European Journal of …, 2021 - Elsevier
Blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is an attractive strategy for immunotherapy. A novel series of compounds bearing a …
Number of citations: 10 www.sciencedirect.com
J Izquierdo, AD Jain, SA Abdulkadir, GE Schiltz - Synthesis, 2019 - thieme-connect.com
The chromenone core is an ubiquitous group in biologically active natural products and has been extensively used in organic synthesis. Fluorine-derived compounds, including those …
Number of citations: 12 www.thieme-connect.com

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